3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione, also known as PPARγ agonist, is a compound that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that acts as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the activation of this compoundγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. By activating this compoundγ, the compound promotes the uptake and utilization of glucose and fatty acids, reduces inflammation, and promotes adipocyte differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation. It has also been shown to have anti-cancer and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments include its high yield and purity, making it suitable for various research applications. The compound has also been extensively studied, making it a well-established tool for investigating the role of this compoundγ in various disease models. However, the limitations of using the compound include its potential toxicity, which can affect the viability of cells and tissues, and its limited solubility, which can affect its bioavailability.
Future Directions
There are several future directions for the study of 3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective this compoundγ agonists that can be used for the treatment of metabolic disorders. Another area of research is the investigation of the compound's potential as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, the compound's mechanism of action and its effects on various signaling pathways can be further elucidated to gain a better understanding of its therapeutic potential.
Synthesis Methods
The synthesis of 3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 3-methoxy-4-(4-pyridinylmethoxy)benzaldehyde with 3-benzyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The product is obtained in high yield and purity, making it suitable for various research applications.
Scientific Research Applications
3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to have beneficial effects in various disease models, including diabetes, obesity, cancer, and neurodegenerative disorders. The compound has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation, making it a promising candidate for the treatment of metabolic disorders.
properties
Molecular Formula |
C24H20N2O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H20N2O4S/c1-29-21-13-19(7-8-20(21)30-16-18-9-11-25-12-10-18)14-22-23(27)26(24(28)31-22)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3/b22-14+ |
InChI Key |
GOQYFGPLSWYKHI-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC4=CC=NC=C4 |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC4=CC=NC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.